

Cross-Validation of ML365's Efficacy: A Comparative Analysis Across Diverse Cell Lines

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Compound of Interest		
Compound Name:	ML365	
Cat. No.:	B609156	Get Quote

This guide provides a comprehensive comparison of the effects of **ML365**, a selective small molecule inhibitor, across various cell lines. It is intended for researchers, scientists, and drug development professionals interested in the cross-validation of **ML365**'s biological activities and its potential as a pharmacological tool. This document summarizes key experimental data, details underlying mechanisms of action, and provides standardized experimental protocols.

Mechanism of Action

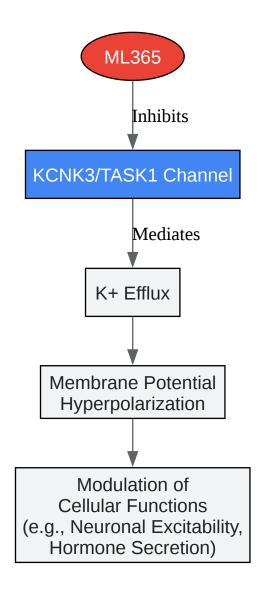
ML365 is primarily recognized as a potent and selective inhibitor of the two-pore domain potassium channel KCNK3/TASK1.[1][2][3] Its inhibitory action on TASK1 channels has been demonstrated in multiple assay formats, including thallium influx fluorescent assays and automated electrophysiology.[2][3]

Beyond its primary target, research has revealed that **ML365** exerts effects on other signaling pathways. Notably, it has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by modulating the NF- κ B signaling pathway.[4][5] This anti-inflammatory effect is characterized by the suppression of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .[4][5] Furthermore, **ML365** has been identified as an inhibitor of the TWIK2 potassium channel, which in turn blocks ATP-induced NLRP3 inflammasome activation.[6]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by ML365.

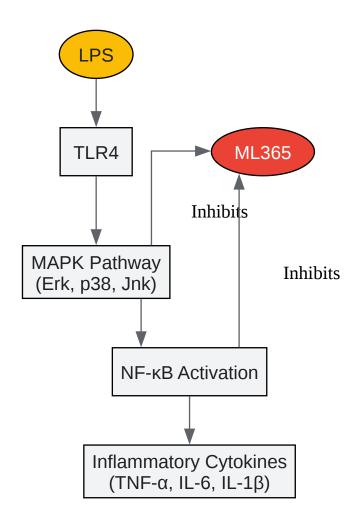




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Figure 1: ML365 inhibition of the KCNK3/TASK1 potassium channel.

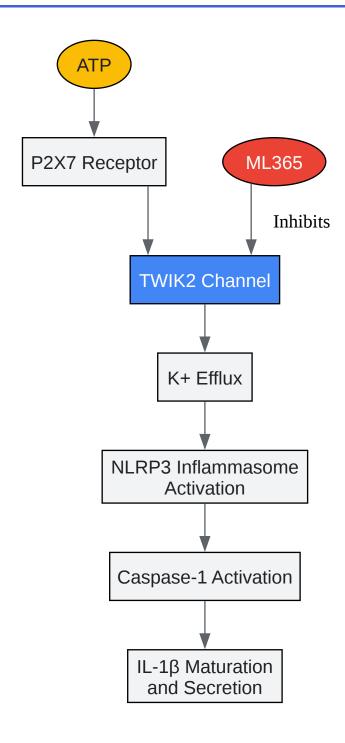




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Figure 2: ML365-mediated inhibition of the NF-κB signaling pathway.





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Figure 3: ML365 inhibition of the TWIK2-mediated NLRP3 inflammasome activation.

Comparative Efficacy of ML365 Across Different Cell Lines







The following table summarizes the quantitative data on the inhibitory effects of **ML365** in various cell lines and assay formats.



Cell Line	Target/Assay	IC50	Notes	Reference
СНО	TASK1 (Thallium Influx)	4 nM	Highly potent inhibition in a fluorescentbased assay.	[2][3]
СНО	TASK1 (QPatch)	16 nM	Potent inhibition confirmed by electrophysiology	[2][3]
HEK293	TASK3 (Thallium Influx)	260 nM	Demonstrates selectivity for TASK1 over the closely related TASK3 channel.	[3]
СНО	TASK3 (QPatch)	480 nM	Electrophysiolog y confirms lower potency against TASK3, indicating >60- fold selectivity for TASK1.	[3]
RAW264.7	LPS-induced Nitric Oxide Production	-	ML365 suppressed nitric oxide production.	[4][5]
RAW264.7	LPS-induced Cytokine Release (TNF-α, IL-6, IL-1β)	-	Significant suppression of pro-inflammatory cytokines.	[4][5]
Bone Marrow- Derived Macrophages (BMDMs)	ATP-induced NLRP3 Inflammasome Activation	-	Concentration- dependent inhibition of IL-1β maturation.	[6]



COS7	KCNK3-GFP (Voltage-clamp)	10 μΜ	Inhibition of KCNK3 currents demonstrated.	[2]
Various	Kir2.1, KCNQ2, hERG	> 30 μM	Little to no inhibition, showcasing high selectivity against other potassium channels.	[2][3]

Experimental Protocols

Below is a representative protocol for assessing the anti-inflammatory effects of **ML365** on a macrophage cell line, synthesized from the methodologies described in the cited literature.

Objective: To determine the effect of **ML365** on lipopolysaccharide (LPS)-induced proinflammatory cytokine production in RAW264.7 macrophage cells.

Materials:

- RAW264.7 cells
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- ML365 (stock solution in DMSO)
- LPS (from E. coli)
- Phosphate Buffered Saline (PBS)
- ELISA kits for TNF-α, IL-6, and IL-1β



• 96-well cell culture plates

Procedure:

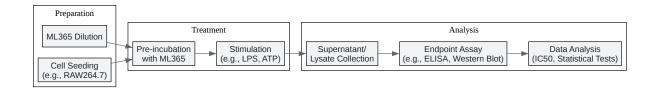
- Cell Culture:
 - Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
 - Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- ML365 Pre-treatment:
 - Prepare serial dilutions of ML365 in culture medium from a concentrated stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
 - Remove the old medium from the cells and add the medium containing different concentrations of ML365.
 - Incubate the cells for 1-2 hours.
- LPS Stimulation:
 - \circ Following pre-treatment, add LPS to the wells to a final concentration of 1 μ g/mL to induce an inflammatory response.
 - Include control wells with:
 - Cells + medium only (negative control)
 - Cells + medium + DMSO (vehicle control)
 - Cells + medium + LPS (positive control)
- Incubation:
 - Incubate the plate for 24 hours at 37°C and 5% CO2.



- Cytokine Measurement:
 - After incubation, centrifuge the plate to pellet any detached cells.
 - Carefully collect the supernatant from each well.
 - Measure the concentrations of TNF- α , IL-6, and IL-1 β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of cytokine inhibition for each ML365 concentration relative to the LPS-stimulated positive control.
 - Plot the dose-response curve and determine the IC50 value for the inhibition of each cytokine.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the cellular effects of **ML365**.



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